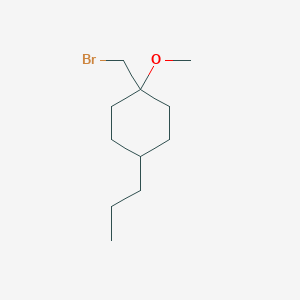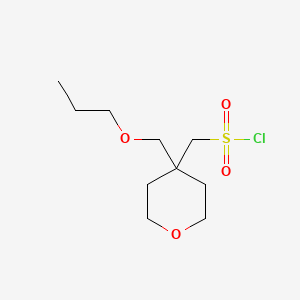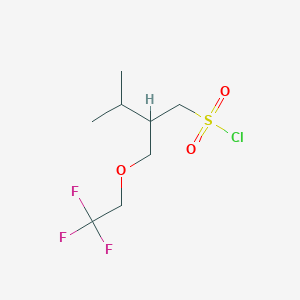
3-Methyl-2-((2,2,2-trifluoroethoxy)methyl)butane-1-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-2-((2,2,2-trifluoroethoxy)methyl)butane-1-sulfonyl chloride is an organic compound characterized by its unique structure, which includes a trifluoroethoxy group and a sulfonyl chloride group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-((2,2,2-trifluoroethoxy)methyl)butane-1-sulfonyl chloride typically involves the reaction of 3-methyl-2-((2,2,2-trifluoroethoxy)methyl)butane-1-ol with thionyl chloride (SOCl₂) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent moisture from interfering with the reaction. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method increases efficiency and allows for better control over reaction conditions, leading to higher yields and consistent product quality.
化学反应分析
Types of Reactions
3-Methyl-2-((2,2,2-trifluoroethoxy)methyl)butane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate esters.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride.
Oxidation Reactions: It can be oxidized to form sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like amines (e.g., aniline) or alcohols (e.g., methanol) in the presence of a base (e.g., pyridine) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are employed.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonic Acids: Formed from oxidation reactions.
科学研究应用
3-Methyl-2-((2,2,2-trifluoroethoxy)methyl)butane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl groups into molecules, which can modify the chemical properties of the target compounds.
Biology: Employed in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of new drugs, particularly those that require sulfonyl functional groups for activity.
Industry: Applied in the production of specialty chemicals and materials, including polymers and surfactants.
作用机制
The mechanism of action of 3-Methyl-2-((2,2,2-trifluoroethoxy)methyl)butane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The trifluoroethoxy group can influence the reactivity and stability of the compound, potentially enhancing its effectiveness in various reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or other reactants used.
相似化合物的比较
Similar Compounds
- 2-Chloro-4-methanesulfonyl-3-((2,2,2-trifluoroethoxy)methyl)benzoic acid
- 2-((2,2,2-Trifluoroethoxy)methyl)oxirane
- 2-((2,2,2-Trifluoroethoxy)methyl)pyridine
Uniqueness
3-Methyl-2-((2,2,2-trifluoroethoxy)methyl)butane-1-sulfonyl chloride is unique due to its specific combination of a trifluoroethoxy group and a sulfonyl chloride group. This combination imparts distinct chemical properties, such as increased reactivity and stability, which can be advantageous in various synthetic and industrial applications.
属性
分子式 |
C8H14ClF3O3S |
|---|---|
分子量 |
282.71 g/mol |
IUPAC 名称 |
3-methyl-2-(2,2,2-trifluoroethoxymethyl)butane-1-sulfonyl chloride |
InChI |
InChI=1S/C8H14ClF3O3S/c1-6(2)7(4-16(9,13)14)3-15-5-8(10,11)12/h6-7H,3-5H2,1-2H3 |
InChI 键 |
YWFBLSBTIHRXAQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(COCC(F)(F)F)CS(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



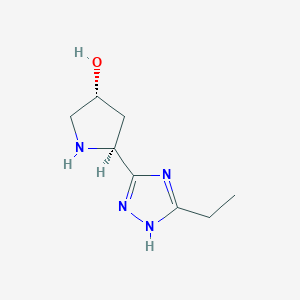

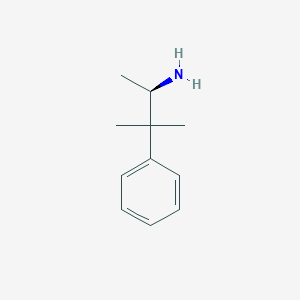
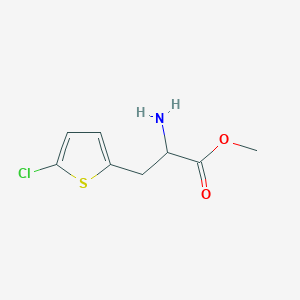
![3-methyl-4H,5H,6H-furo[2,3-c]pyrrole](/img/structure/B15325227.png)
![3-{[(Tert-butoxy)carbonyl]amino}-1-(4-chlorophenyl)cyclobutane-1-carboxylic acid](/img/structure/B15325234.png)


